N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a thiophen-2-yl ethyl substituent and an acetamide group linked to a 2-chloro-6-methylphenyl moiety (Fig. 1). The compound’s structural complexity arises from its fused bicyclic system and electron-withdrawing substituents (chloro, methyl), which influence solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-13-4-2-6-15(22)18(13)23-17(26)12-25-16-8-11-30-19(16)20(27)24(21(25)28)9-7-14-5-3-10-29-14/h2-6,8,10-11,16,19H,7,9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBIZDCIULFQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-6-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide. The molecular formula is with a molecular weight of 396.32 g/mol. The structural complexity includes a thiazole ring and a pyrimidine moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃Cl₂N₅OS |
| Molecular Weight | 396.32 g/mol |
| IUPAC Name | This compound |
| CAS Number | 302964-08-5 |
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. In a study by Eren et al., compounds similar to this one demonstrated significant selectivity towards COX-II with minimal ulcerogenic effects .
Pharmacological Effects
-
Anti-inflammatory Activity :
- The compound has been tested for its anti-inflammatory properties through in vitro assays. Results indicated that it significantly inhibits the production of inflammatory mediators such as prostaglandins.
- A related study reported that derivatives of this compound displayed IC50 values ranging from 0.011 μM to 0.4 μM against COX-II enzymes .
- Anticancer Potential :
-
Antimicrobial Activity :
- The compound's thiazole and pyrimidine components are known for their antimicrobial properties. Studies have shown efficacy against various bacterial strains, highlighting its potential as an antibiotic agent.
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving animal models of inflammation, the administration of the compound resulted in a marked reduction in paw edema compared to controls. The observed reduction was attributed to decreased COX-II expression and subsequent prostaglandin synthesis inhibition.
Case Study 2: Anticancer Screening
A comprehensive screening of a drug library identified this compound as a potent inhibitor of cancer cell proliferation in vitro. The mechanism was linked to the modulation of apoptosis-related proteins and inhibition of oncogenic signaling pathways.
Comparison with Similar Compounds
Core Scaffold Variations
The thieno[3,2-d]pyrimidine core is shared among several analogues, but substitutions and fused rings differentiate their properties:
Key Observations :
Comparison :
- Sodium acetate or K₂CO₃ are common bases for acetamide bond formation.
- Polar aprotic solvents (e.g., acetone) favor nucleophilic substitutions, while ethanol supports reflux-driven condensations .
Physicochemical and Analytical Comparisons
Melting Points and Stability
Spectroscopic Characterization
- NMR Analysis : Analogues like 2e and show distinct ¹H/¹³C NMR shifts for methyl, chloro, and thiophen groups. For example, thiophen-2-yl ethyl protons resonate at δ 2.8–3.1 ppm (¹H) and 35–40 ppm (¹³C) .
- HRMS and LCMS : Used to confirm molecular weights and fragmentation patterns, with molecular networking aiding in dereplication .
Implications of Substituent Modifications
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance metabolic stability but may reduce solubility. The target’s 2-chloro-6-methylphenyl group balances these effects .
- Thiophen-2-yl Ethyl vs.
- Sulfanyl Bridges (e.g., 10a) : Increase molecular flexibility, which could enhance binding pocket accommodation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
